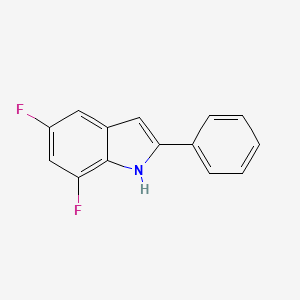
5,7-difluoro-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-2-phenyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at the 5 and 7 positions of the indole ring enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-2-phenyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoroindole and phenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 5,7-difluoroindole is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Difluoro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of the compound.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfonyl chlorides are used under acidic or basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Applications De Recherche Scientifique
5,7-Difluoro-2-phenyl-1H-indole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It serves as a probe in biological studies to investigate the binding interactions with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 5,7-difluoro-2-phenyl-1H-indole involves its interaction with specific molecular targets:
Binding to Receptors: The compound binds to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
5,7-Difluoro-2-phenyl-1H-indole can be compared with other indole derivatives:
5-Fluoro-2-phenyl-1H-indole: Similar structure but with only one fluorine atom, leading to different biological activities and stability.
7-Fluoro-2-phenyl-1H-indole: Another similar compound with a single fluorine atom at a different position, affecting its reactivity and applications.
2-Phenyl-1H-indole: Lacks fluorine atoms, resulting in lower chemical stability and different biological properties.
The unique presence of two fluorine atoms at the 5 and 7 positions in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C14H9F2N |
|---|---|
Poids moléculaire |
229.22 g/mol |
Nom IUPAC |
5,7-difluoro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9F2N/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8,17H |
Clé InChI |
XCWVYPCWQXWAHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



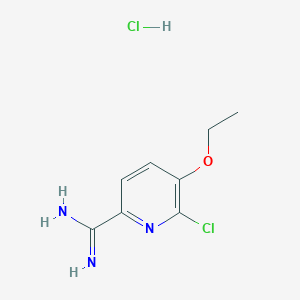
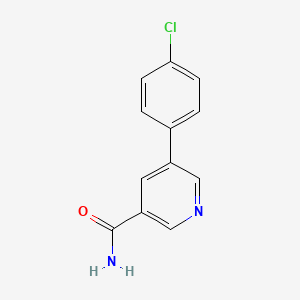

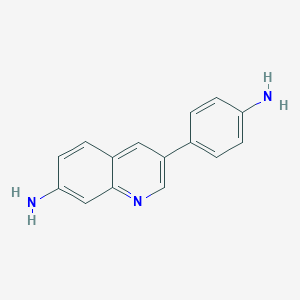
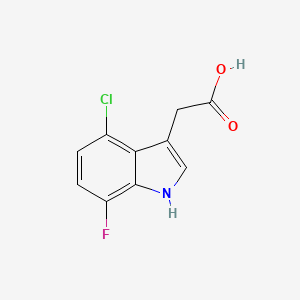
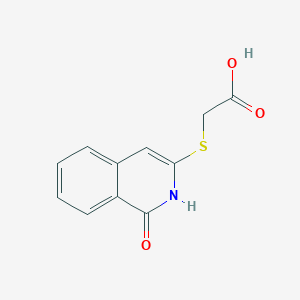


![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)
